N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a heterocyclic compound that combines a furan ring with an oxadiazole ring
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Coupling with Furan-2-carboxylic Acid: The oxadiazole intermediate is then coupled with furan-2-carboxylic acid using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Chemical Reactions Analysis
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide can be compared with other similar compounds such as:
N-(3,4-dimethylphenyl)furan-2-carboxamide: This compound lacks the oxadiazole ring and has different biological properties.
N-(3,4-dimethylphenyl)-1,2,5-thiadiazole-3-carboxamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, leading to different reactivity and applications.
These comparisons highlight the unique structural and functional properties of this compound.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-6-11(8-10(9)2)13-14(18-21-17-13)16-15(19)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,18,19) |
InChI Key |
YQDGTVHROPIBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
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